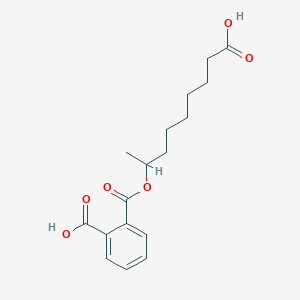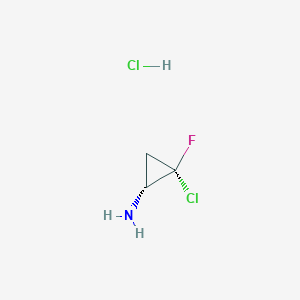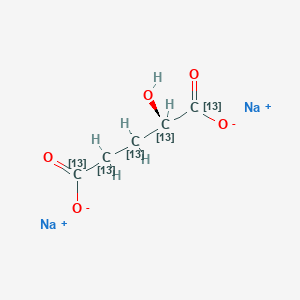
BIG ENDOTHELIN-1 (1-39) (RAT)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIG ENDOTHELIN-1 (1-39) (RAT) is a peptide consisting of 39 amino acid residues. It is a precursor to the potent vasoconstrictor peptide endothelin-1. Endothelins are isopeptides produced by vascular endothelium and have significant vasoconstrictive activity. The peptides are encoded by three separate genes and processed to yield the 39-residue BIG ENDOTHELIN-1 molecule, which is further processed to the 21 amino acid sequences termed endothelin-1, endothelin-2, and endothelin-3 .
Mechanism of Action
Target of Action
Big Endothelin-1 (1-39) (Rat) is a 39-residue peptide that is synthesized and secreted by vascular smooth muscle and endothelium cells . The primary targets of Big Endothelin-1 are the Endothelin A (ET A) and Endothelin B (ET B) receptors .
Mode of Action
Big Endothelin-1 is produced as an inactive enzyme and is cleaved and activated by serine and aspartic proteases and metalloproteinases . The activated form, known as ET-1, is a potent vasoconstrictor . It interacts with its targets, the ET A and ET B receptors, to induce physiological responses .
Biochemical Pathways
The interaction of ET-1 with its receptors triggers a series of biochemical pathways. For instance, ET-1 is a potent vasoconstrictor, especially in the renal vasculature, and has anti-natriuretic and anti-diuretic effects . It also raises blood pressure in mice .
Pharmacokinetics
The pharmacokinetics of Big Endothelin-1 (1-39) (Rat) are complex and involve multiple factors. The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties are influenced by its biochemical interactions and the physiological environment . .
Result of Action
The action of Big Endothelin-1 (1-39) (Rat) results in several molecular and cellular effects. It induces diuretic and natriuretic responses in conscious Sprague-Dawley rats . It also raises blood pressure in mice .
Action Environment
The action, efficacy, and stability of Big Endothelin-1 (1-39) (Rat) can be influenced by various environmental factors. For instance, the physiological environment, including the presence of other biochemicals and the state of the target cells, can affect the compound’s action . .
Biochemical Analysis
Biochemical Properties
BIG ENDOTHELIN-1 (1-39) (RAT) is involved in several biochemical reactions. It is produced as an inactive enzyme and is cleaved and activated by serine and aspartic proteases and metalloproteinases to form endothelin-1 . Endothelin-1, the active form, interacts with endothelin receptors (ET_A and ET_B) on the surface of various cells, leading to vasoconstriction and other cellular responses . The interaction between BIG ENDOTHELIN-1 (1-39) (RAT) and these enzymes is crucial for its activation and subsequent biological effects.
Cellular Effects
BIG ENDOTHELIN-1 (1-39) (RAT) exerts significant effects on various cell types and cellular processes. It influences cell function by binding to endothelin receptors, which activates cell signaling pathways involved in vasoconstriction, cell proliferation, and inflammation . In vascular smooth muscle cells, BIG ENDOTHELIN-1 (1-39) (RAT) promotes contraction and proliferation, contributing to vascular remodeling and hypertension . Additionally, it affects gene expression and cellular metabolism by modulating the activity of transcription factors and metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of BIG ENDOTHELIN-1 (1-39) (RAT) involves its conversion to endothelin-1 by endothelin-converting enzyme . Endothelin-1 then binds to endothelin receptors, triggering a cascade of intracellular signaling events. These events include the activation of G protein-coupled receptors, which leads to the activation of phospholipase C, increased intracellular calcium levels, and the activation of protein kinase C . These signaling pathways result in vasoconstriction, cell proliferation, and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BIG ENDOTHELIN-1 (1-39) (RAT) change over time. The stability and degradation of the peptide can influence its long-term effects on cellular function. Studies have shown that BIG ENDOTHELIN-1 (1-39) (RAT) can induce diuretic and natriuretic responses in rats, leading to changes in blood pressure and fluid balance . Long-term exposure to BIG ENDOTHELIN-1 (1-39) (RAT) may result in sustained vasoconstriction and vascular remodeling, contributing to the development of hypertension and other cardiovascular diseases.
Dosage Effects in Animal Models
The effects of BIG ENDOTHELIN-1 (1-39) (RAT) vary with different dosages in animal models. At low doses, it can induce mild vasoconstriction and diuretic responses . At high doses, BIG ENDOTHELIN-1 (1-39) (RAT) can cause severe vasoconstriction, leading to increased blood pressure and potential adverse effects on cardiovascular function . Threshold effects have been observed, where a certain dosage is required to elicit significant biological responses.
Metabolic Pathways
BIG ENDOTHELIN-1 (1-39) (RAT) is involved in several metabolic pathways. It interacts with endothelin-converting enzyme to produce endothelin-1, which then participates in various physiological processes . The metabolic pathways of BIG ENDOTHELIN-1 (1-39) (RAT) also involve its degradation by proteases, which regulate its activity and availability in the body . These pathways are essential for maintaining the balance between the production and degradation of endothelin-1.
Transport and Distribution
BIG ENDOTHELIN-1 (1-39) (RAT) is transported and distributed within cells and tissues through specific transporters and binding proteins. It is synthesized and secreted by vascular smooth muscle and endothelial cells, where it can act locally or be transported to other tissues . The distribution of BIG ENDOTHELIN-1 (1-39) (RAT) within the body is influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of BIG ENDOTHELIN-1 (1-39) (RAT) is critical for its activity and function. It is primarily localized in the endothelium and vascular smooth muscle cells, where it can exert its effects on vascular tone and cell proliferation . Post-translational modifications and targeting signals direct BIG ENDOTHELIN-1 (1-39) (RAT) to specific compartments or organelles within the cell, ensuring its proper function and regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
BIG ENDOTHELIN-1 (1-39) can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, where each amino acid is coupled to the chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
Industrial production of BIG ENDOTHELIN-1 (1-39) involves large-scale SPPS, where automated peptide synthesizers are used to streamline the process. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level. The purified peptide is lyophilized to obtain it in a stable, dry form .
Chemical Reactions Analysis
Types of Reactions
BIG ENDOTHELIN-1 (1-39) undergoes several types of chemical reactions, including:
Oxidation: The cysteine residues in the peptide can form disulfide bridges through oxidation, which is crucial for the peptide’s biological activity.
Reduction: Disulfide bridges can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Proteolytic Cleavage: BIG ENDOTHELIN-1 (1-39) is cleaved by endothelin-converting enzyme (ECE) to produce the active endothelin-1 peptide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or air oxidation in the presence of a mild base.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in a buffered solution.
Proteolytic Cleavage: Endothelin-converting enzyme (ECE) under physiological conditions.
Major Products
Oxidation: Formation of disulfide bridges within the peptide.
Reduction: Free thiol groups on cysteine residues.
Proteolytic Cleavage: Active endothelin-1 peptide.
Scientific Research Applications
BIG ENDOTHELIN-1 (1-39) has several scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and disulfide bridge formation.
Biology: Investigated for its role in vascular biology, particularly in vasoconstriction and blood pressure regulation.
Medicine: Studied for its potential therapeutic applications in conditions like hypertension, heart failure, and pulmonary arterial hypertension.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting the endothelin pathway
Comparison with Similar Compounds
Similar Compounds
Endothelin-1: The active form of BIG ENDOTHELIN-1 (1-39), consisting of 21 amino acids.
Endothelin-2: Another member of the endothelin family with similar vasoconstrictive properties.
Endothelin-3: A peptide with lower affinity for endothelin receptors compared to endothelin-1 and endothelin-2
Uniqueness
BIG ENDOTHELIN-1 (1-39) is unique because it serves as the precursor to endothelin-1, the most potent vasoconstrictor in the human cardiovascular system. Its conversion to endothelin-1 by endothelin-converting enzyme is a critical step in the regulation of vascular tone and blood pressure .
Properties
CAS No. |
135842-15-8 |
|---|---|
Molecular Formula |
C192H292N50O58S5 |
Molecular Weight |
4389 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(3AS,4R,5S,6AR)-5-(Benzoyloxy)hexahydro-4-(hydroxymethyl)-2H-cyclopenta[B]furan-2-one](/img/structure/B1148276.png)

